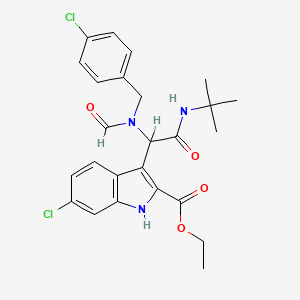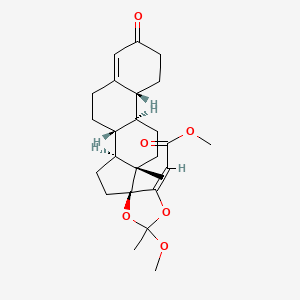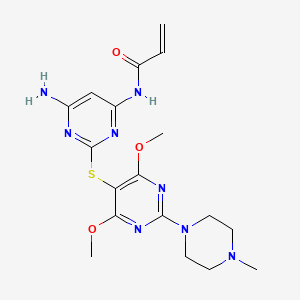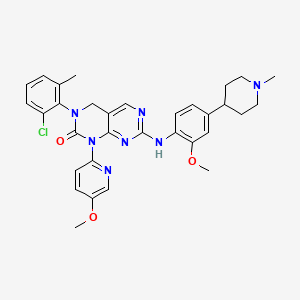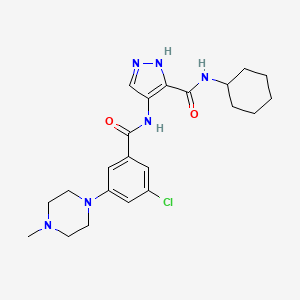
ZK-Cdk
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZK-CDK is a compound known for its dual-specific inhibition of cyclin-dependent kinase 2 (CDK2) and vascular endothelial growth factor receptor tyrosine kinase (VEGF-RTK). This compound has shown significant potential in inhibiting the proliferation of human tumor cells, inducing apoptosis, and inhibiting the growth of human xenograft tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZK-CDK involves the development of highly potent inhibitors with dual specificity for cyclin-dependent kinases and vascular endothelial growth factor receptor tyrosine kinases. The specific synthetic routes and reaction conditions for this compound are proprietary and have not been disclosed in the public domain.
Industrial Production Methods
Industrial production methods for this compound are not publicly available. Typically, the production of such compounds involves large-scale synthesis in controlled environments to ensure purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
ZK-CDK undergoes several types of chemical reactions, including:
Inhibition Reactions: This compound inhibits CDK2/cyclinE, CDK1/cyclinB, VEGF-RTK2, and PDGF-RTKβ in the low nanomolar range.
Apoptosis Induction: This compound induces apoptosis in human tumor cells.
Common Reagents and Conditions
Common reagents and conditions used in reactions involving this compound include:
Low Nanomolar Concentrations: Effective inhibition occurs at low nanomolar concentrations.
Cell Culture Conditions: Reactions are typically conducted in cell culture environments to study the effects on tumor cells.
Major Products Formed
The major products formed from reactions involving this compound include:
Inhibited Tumor Cell Proliferation: This compound effectively inhibits the proliferation of human tumor cells.
Induced Apoptosis: This compound induces apoptosis in tumor cells, leading to reduced tumor growth.
Scientific Research Applications
ZK-CDK has a wide range of scientific research applications, including:
Cancer Research: This compound is used extensively in cancer research to study its effects on tumor cell proliferation and apoptosis.
Drug Development: The compound is being investigated for its potential as a therapeutic agent in the treatment of various cancers.
Molecular Biology: This compound is used to study the molecular pathways involved in cell cycle regulation and tumor growth.
Mechanism of Action
ZK-CDK exerts its effects through dual inhibition of cyclin-dependent kinases and vascular endothelial growth factor receptor tyrosine kinases. The molecular targets and pathways involved include:
CDK2/CyclinE and CDK1/CyclinB: This compound inhibits these kinases, leading to cell cycle arrest in the G1 phase and induction of apoptosis.
VEGF-RTK2 and PDGF-RTKβ: Inhibition of these receptors reduces tumor-induced neovascularization, leading to decreased blood supply to tumors and reduced tumor growth.
Comparison with Similar Compounds
ZK-CDK is unique in its dual-specific inhibition of both cyclin-dependent kinases and vascular endothelial growth factor receptor tyrosine kinases. Similar compounds include:
Flavopiridol: A pan-CDK inhibitor that targets multiple CDKs, including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.
Dinaciclib: A selective inhibitor of CDK1, CDK2, CDK5, and CDK9.
Roscovitine: A selective inhibitor of CDK2, CDK7, and CDK9.
This compound stands out due to its dual inhibition mechanism, making it a promising candidate for cancer therapy.
Properties
CAS No. |
1010440-84-2 |
|---|---|
Molecular Formula |
C13H17BrClN5O3S |
Molecular Weight |
438.73 g/mol |
IUPAC Name |
4-[[5-bromo-4-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-2-yl]amino]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C13H16BrN5O3S.ClH/c1-8(7-20)17-12-11(14)6-16-13(19-12)18-9-2-4-10(5-3-9)23(15,21)22;/h2-6,8,20H,7H2,1H3,(H2,15,21,22)(H2,16,17,18,19);1H/t8-;/m1./s1 |
InChI Key |
CBRHYTYNUKLOBK-DDWIOCJRSA-N |
Isomeric SMILES |
C[C@H](CO)NC1=NC(=NC=C1Br)NC2=CC=C(C=C2)S(=O)(=O)N.Cl |
SMILES |
CN1CCN(CC1)C2=CC(=CC(=C2)C(=O)NC3=C(NN=C3)C(=O)NC4CCCCC4)Cl |
Canonical SMILES |
CC(CO)NC1=NC(=NC=C1Br)NC2=CC=C(C=C2)S(=O)(=O)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZK-304709; ZK304709; ZK 304709 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



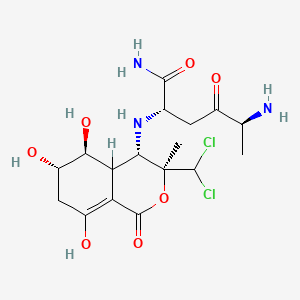
![(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide](/img/structure/B611872.png)
![4-[2-[10,20-Bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B611876.png)
